molecular formula C18H18O9 B1605053 Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate CAS No. 7176-19-4

Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate

Cat. No.: B1605053
CAS No.: 7176-19-4
M. Wt: 378.3 g/mol
InChI Key: UNTJEZNVLMAXQI-UHFFFAOYSA-N
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Description

Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate: is a chemical compound with the molecular formula C18H18O9 and a molecular weight of 378.33 g/mol . It is characterized by the presence of three oxiranylmethyl groups attached to a benzene-1,3,5-tricarboxylate core. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate can be synthesized through a two-step method. The first step involves the reaction of benzene-1,3,5-tricarboxylic acid with oxirane (ethylene oxide) under controlled conditions to form the desired product . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves the use of continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The process is designed to minimize the use of hazardous reagents and reduce waste generation .

Chemical Reactions Analysis

Types of Reactions: Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include functionalized derivatives of this compound, which can be tailored for specific applications in material science and organic synthesis .

Scientific Research Applications

Chemistry: Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate is used as a building block in the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound is utilized for the modification of biomolecules and the development of drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery and diagnostic applications .

Industry: In the industrial sector, this compound is employed as a curing agent in the production of advanced coatings and adhesives. Its excellent thermal stability and mechanical properties make it suitable for high-performance applications .

Comparison with Similar Compounds

Uniqueness: Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate stands out due to its high reactivity and versatility in forming functionalized derivatives. Its unique combination of oxiranylmethyl and carboxylate groups allows for a wide range of chemical modifications, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O9/c19-16(25-7-13-4-22-13)10-1-11(17(20)26-8-14-5-23-14)3-12(2-10)18(21)27-9-15-6-24-15/h1-3,13-15H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTJEZNVLMAXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(=O)C2=CC(=CC(=C2)C(=O)OCC3CO3)C(=O)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992398
Record name Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID80992398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7176-19-4
Record name 1,3,5-Tris(2-oxiranylmethyl) 1,3,5-benzenetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7176-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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